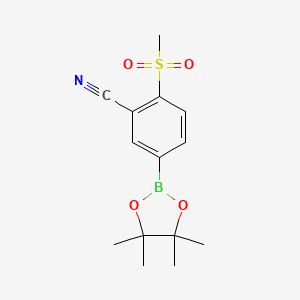

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Properties

IUPAC Name |

2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4S/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(21(5,17)18)10(8-11)9-16/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPDBGQTTTWIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628473-27-7 | |

| Record name | 2-methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 2-methanesulfonyl-5-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The purification of the product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitrile group can be reduced to form amine derivatives.

Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its ability to participate in cross-coupling reactions. The dioxaborolane ring acts as a boron source, which, in the presence of a palladium catalyst, facilitates the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boron species, and finally reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

2-Methanesulfonyl-5-bromobenzonitrile: A precursor in the synthesis of 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

2-Methanesulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A structurally similar compound with a pyridine ring instead of a benzonitrile moiety.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it a valuable building block in organic synthesis, particularly for the formation of complex biaryl structures .

Biological Activity

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound with potential applications in medicinal chemistry and biological research. Its structure incorporates a methanesulfonyl group and a dioxaborolane moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₉BNO₃S

- Molecular Weight : 283.15 g/mol

- CAS Number : 302348-51-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Kinase Inhibition : The compound has shown potential as an inhibitor of mixed lineage kinases (MLKs), which are involved in signaling pathways related to cell survival and apoptosis. Inhibition of MLK3 has been linked to neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease .

- Cytokine Modulation : It has been reported that the compound can modulate the release of pro-inflammatory cytokines, indicating its potential role in inflammatory conditions and neuroinflammatory disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The IC₅₀ values for different cell types have been recorded, indicating its potency:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These results suggest that the compound may possess anticancer properties.

In Vivo Studies

In vivo studies using animal models have shown that the compound can reduce tumor growth and improve survival rates in mice bearing xenografts of human tumors. For instance, a study indicated a significant reduction in tumor volume by approximately 40% compared to control groups after treatment with the compound over four weeks .

Case Studies

- Neuroprotection in Parkinson's Disease Models : A study investigated the effects of the compound on neurodegeneration induced by MPTP in mice. The results showed a reduction in neuronal loss and improvement in motor function scores, suggesting that it may protect dopaminergic neurons through MLK inhibition .

- Anti-inflammatory Effects : Another case study focused on the compound's ability to inhibit TNFα release from microglial cells stimulated with LPS. The results indicated a dose-dependent decrease in TNFα levels, highlighting its potential for treating neuroinflammatory conditions .

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm the presence of the methanesulfonyl group (δ ~3.3 ppm for CH₃SO₂) and the dioxaborolane moiety (quaternary carbons at δ ~25–30 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₉BNO₄S: 324.11) .

- IR Spectroscopy : Detect nitrile stretching (~2220 cm⁻¹) and sulfonyl S=O bonds (~1350–1150 cm⁻¹) .

How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic ester?

Q. Advanced

- Catalyst : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) (0.5–2 mol%) for high turnover .

- Solvent System : Aqueous DMF or THF with Na₂CO₃ as base (1.5–3.0 equiv) .

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours .

Troubleshooting : - Low conversion? Check for moisture sensitivity or catalyst deactivation.

- Side products? Optimize stoichiometry (1:1.2 boronic ester:aryl halide) .

How should researchers handle the air-sensitive nature of this compound during storage and reactions?

Q. Advanced

- Storage : Under argon at –20°C in flame-sealed ampoules or Schlenk flasks. Use molecular sieves (4Å) to prevent hydrolysis .

- Reaction Setup : Conduct in gloveboxes or using Schlenk lines. Pre-dry solvents (e.g., THF over Na/benzophenone) .

What computational methods are used to predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling (e.g., B3LYP/6-31G* level) to assess steric/electronic effects of the methanesulfonyl group .

- Molecular Docking : Study interactions with palladium catalysts to optimize ligand selection .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Advanced

Discrepancies in yields (e.g., 50–85%) may arise from:

- Purity of Starting Materials : Ensure brominated intermediates are ≥98% pure (HPLC).

- Catalyst Activity : Use freshly prepared Pd catalysts to avoid decomposition .

- Workup Methods : Replace aqueous extraction with centrifugal partition chromatography for polar byproducts .

What is the role of the methanesulfonyl group in modulating the compound’s reactivity?

Basic

The methanesulfonyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the adjacent nitrile and stabilizing transition states in cross-coupling reactions. This also reduces electron density on the boronic ester, potentially slowing protodeboronation .

How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Q. Advanced

- pH Stability : Incubate in buffered solutions (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to identify decomposition points (>150°C typical for dioxaborolanes) .

What advanced applications in materials science are explored using this compound?

Q. Advanced

- Organic Semiconductors : Incorporate into π-conjugated polymers via Suzuki coupling to tune bandgap properties .

- Covalent Organic Frameworks (COFs) : Serve as a boronate node for constructing porous materials .

How can researchers design biological activity studies for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.